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Sulfoniazide

Cat. No.: B12302113
CAS No.: 3691-81-4
M. Wt: 305.31 g/mol
InChI Key: PNWDBDXZYGISDO-OQLLNIDSSA-N
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Description

Current Paradigms in Sulfonamide Chemical Research

Modern research on sulfonamides has expanded far beyond their original application as antibacterial agents. scispace.com Current investigations are focused on several key areas, leveraging the versatility of the sulfonamide scaffold. researchgate.net One major paradigm is the development of sulfonamide derivatives as targeted therapeutic agents for a variety of diseases. This includes their role as anticancer agents, antivirals, diuretics, and anti-inflammatory drugs. scispace.comekb.eg

A significant area of contemporary research involves the synthesis of novel sulfonamide derivatives and their evaluation for a range of biological activities. researchgate.net For instance, researchers are exploring their potential as inhibitors of enzymes like carbonic anhydrase, which is implicated in conditions such as glaucoma and certain cancers. scispace.comekb.eg Furthermore, the structural similarities of sulfonamides to natural substrates of enzymes make them ideal candidates for the design of competitive inhibitors for various metabolic pathways. wikipedia.orgnih.gov

The development of efficient and sustainable synthetic methodologies for sulfonamides is another key focus. While the classical approach involves the reaction of sulfonyl chlorides with amines, newer methods are being explored to enhance yield, reduce waste, and allow for more complex molecular architectures. wikipedia.orgresearchgate.net These advanced synthetic strategies are crucial for creating libraries of diverse sulfonamide compounds for high-throughput screening and drug discovery programs. nih.gov

Interactive Table: Prominent Areas of Modern Sulfonamide Research

Research AreaTherapeutic Target/ApplicationKey Research Focus
OncologyCarbonic Anhydrase, Kinase InhibitionDevelopment of selective inhibitors for cancer therapy. scispace.comresearchgate.net
VirologyProtease InhibitionDesign of sulfonamide-based antiviral drugs, including for HIV. scispace.com
Anti-inflammatoryCOX-2 InhibitionCreation of selective anti-inflammatory agents like Celecoxib. scispace.com
DiureticsCarbonic AnhydraseSynthesis of diuretics such as Furosemide and Thiazides. wikipedia.orgscispace.com
AntibacterialsDihydropteroate (B1496061) SynthaseOvercoming bacterial resistance and developing new sulfa drugs. wikipedia.orgnih.gov

Historical Trajectories and Modern Resurgence of Sulfonamide Research

The history of sulfonamides began in the early 20th century with the work of German chemist Gerhard Domagk. In 1932, he discovered the antibacterial effects of a red dye named Prontosil. wikipedia.orgscispace.com It was later found that Prontosil was a prodrug, being metabolized in the body to its active form, sulfanilamide. scispace.com This discovery marked the dawn of the antibiotic era, as sulfonamides were the first class of drugs to effectively treat systemic bacterial infections. wikipedia.org

The initial "sulfa craze" led to the synthesis of thousands of sulfonamide derivatives, significantly reducing mortality from various infectious diseases before the widespread availability of penicillin. wikipedia.org However, the emergence of antibiotic resistance and the discovery of other classes of antibiotics led to a decline in their use for some time.

In recent years, sulfonamide research has experienced a significant resurgence. wikipedia.org This revival is partly due to the growing problem of antibiotic resistance, which has prompted a renewed interest in older classes of antibiotics, including sulfonamides. wikipedia.org Researchers are now re-investigating and modifying sulfonamide structures to combat resistant bacterial strains. wikipedia.org Beyond their antibacterial properties, the versatility of the sulfonamide group has been recognized in medicinal chemistry, leading to their incorporation into a wide range of drugs for non-infectious diseases. wikipedia.orgscispace.com This has solidified their position as a crucial "scaffold" in modern drug discovery. researchgate.net

Scope and Research Objectives within Sulfonamide Chemistry and Biology

The scope of research in sulfonamide chemistry and biology is broad, encompassing fundamental studies of their chemical properties to their application in clinical medicine. Key research objectives in this field are multifaceted and continually expanding.

Primary Objectives in Sulfonamide Research:

Synthesis of Novel Derivatives: A primary goal is the design and synthesis of new sulfonamide-containing molecules with enhanced biological activity and selectivity. researchgate.net This includes the exploration of new reaction pathways and the incorporation of diverse chemical moieties to modulate the compounds' properties. nih.gov

Elucidation of Mechanisms of Action: A deeper understanding of how sulfonamides interact with their biological targets is a critical objective. For antibacterial sulfonamides, this involves studying their inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. wikipedia.orgnih.gov For other applications, research focuses on their interaction with enzymes like carbonic anhydrases and proteases. ekb.eg

Overcoming Drug Resistance: A major challenge and thus a key objective is the development of sulfonamide-based drugs that can overcome existing mechanisms of bacterial resistance. This involves creating compounds that are less susceptible to bacterial enzymes that confer resistance.

Expansion of Therapeutic Applications: Researchers are continuously working to broaden the therapeutic utility of sulfonamides. This includes investigating their potential in treating neurodegenerative diseases, such as Alzheimer's, and their use as antifungal and antiprotozoal agents. nih.gov

Structure-Activity Relationship (SAR) Studies: A fundamental objective is to establish clear relationships between the chemical structure of a sulfonamide and its biological activity. These studies are crucial for the rational design of more potent and specific drugs.

The ongoing research into sulfonamide compounds highlights their enduring importance in medicinal chemistry. The ability to readily modify their structure allows for the fine-tuning of their biological activity, ensuring that they will remain a valuable class of compounds for the development of new therapeutic agents for the foreseeable future.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11N3O4S B12302113 Sulfoniazide CAS No. 3691-81-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3691-81-4

Molecular Formula

C13H11N3O4S

Molecular Weight

305.31 g/mol

IUPAC Name

3-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]benzenesulfonic acid

InChI

InChI=1S/C13H11N3O4S/c17-13(11-4-6-14-7-5-11)16-15-9-10-2-1-3-12(8-10)21(18,19)20/h1-9H,(H,16,17)(H,18,19,20)/b15-9+

InChI Key

PNWDBDXZYGISDO-OQLLNIDSSA-N

Isomeric SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)/C=N/NC(=O)C2=CC=NC=C2

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)C=NNC(=O)C2=CC=NC=C2

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for Sulfonamide Compounds

Established Synthetic Routes to Sulfonamide Scaffolds

The synthesis of sulfoniazide compounds fundamentally relies on the initial preparation of the sulfonamide moiety. These established routes are well-documented and form the cornerstone of sulfonamide chemistry.

Sulfonylation Reactions

The most traditional and widely employed method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. wikipedia.org This reaction, a classic example of nucleophilic acyl substitution at a sulfur center, provides a direct and efficient route to the sulfonamide bond. For instance, the synthesis of the parent sulfonamide, sulfanilamide, begins with the chlorosulfonation of acetanilide (B955) to produce 4-acetamidobenzenesulfonyl chloride. This intermediate is then treated with ammonia to form the sulfonamide, followed by the removal of the acetyl protecting group to yield sulfanilamide. nih.gov

The general reaction can be summarized as:

R-SO₂Cl + 2 R'NH₂ → R-SO₂NHR' + R'NH₃Cl

This method is highly versatile and can be applied to a wide range of amines and sulfonyl chlorides, allowing for the synthesis of a diverse library of sulfonamide precursors for this compound synthesis. ekb.eg

Amidation and Sulfonamide Bond Formation

The final step in the synthesis of a this compound is the formation of an amide bond between a sulfonamide derivative and isoniazid (B1672263). nih.gov In a typical procedure, a sulfonamide containing a carboxylic acid group is activated and then reacted with the hydrazine (B178648) moiety of isoniazid. For example, various amide derivatives of sulfanilamide, sulfamethoxazole (B1682508), and sulfadiazine (B1682646) have been synthesized by condensing them with an appropriate 4-oxo-4-(4-substituted phenyl)butanoic acid moiety, which can then be further reacted with isoniazid. nih.gov

The reaction involves the activation of the carboxylic acid, often by converting it to an acid chloride or by using a coupling agent, followed by nucleophilic attack from the terminal nitrogen of the isoniazid hydrazine group.

A representative reaction scheme is the condensation of a sulfonamide-bearing acyl chloride with isoniazid:

Sulfonamide-R-COCl + H₂NNHC(=O)C₅H₄N → Sulfonamide-R-C(=O)NHNHC(=O)C₅H₄N + HCl

This amidation step is crucial for linking the sulfonamide pharmacophore with the isoniazid moiety, resulting in the final this compound compound. nih.gov

Heterocyclic Ring Incorporations

The structures of many clinically significant this compound precursors, as well as isoniazid itself, feature heterocyclic rings. For example, sulfadiazine contains a pyrimidine (B1678525) ring, and sulfamethoxazole possesses an isoxazole (B147169) ring. nih.govnih.gov These heterocyclic systems are integral to the biological activity of the parent sulfonamides and are incorporated into the this compound structure from the outset of the synthesis. mdpi.com

The synthesis of these heterocyclic sulfonamides often involves the reaction of 4-acetamidobenzenesulfonyl chloride with the corresponding heterocyclic amine. For instance, sulfadiazine is prepared by reacting 4-acetamidobenzenesulfonyl chloride with 2-aminopyrimidine (B69317). nih.gov The pyridine (B92270) ring of isoniazid is also a key structural feature, and its incorporation is inherent to the use of isoniazid as a starting material in the final amidation step. nih.gov The presence of these heterocyclic rings has been shown to be important for the pharmacological properties of the resulting compounds. researchgate.net

Innovative Synthetic Methodologies

In recent years, there has been a significant drive towards the development of more sustainable and efficient methods for the synthesis of sulfonamides, which are directly applicable to the production of this compound precursors.

Green Chemistry Approaches in Sulfonamide Synthesis

Green chemistry principles are increasingly being applied to sulfonamide synthesis to reduce the environmental impact of these processes. researchgate.net One notable approach is the use of water as a solvent, which is a significant improvement over traditional volatile organic solvents. A facile and environmentally benign synthesis of sulfonamides has been described that takes place in aqueous media under dynamic pH control. rsc.org This method uses equimolar amounts of the amino compound and the arylsulfonyl chloride, avoiding the need for organic bases. rsc.org

Another green approach involves the development of one-pot syntheses, which reduce the number of workup and purification steps, thereby minimizing waste generation. nih.gov For example, a one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines has been developed, which proceeds via an aromatic decarboxylative halosulfonylation. princeton.edu

Green Chemistry ApproachKey FeaturesExample Application
Aqueous Synthesis Uses water as the solvent, avoids organic bases.Synthesis of sulfonamides from amines and sulfonyl chlorides with dynamic pH control. rsc.org
One-Pot Synthesis Combines multiple reaction steps into a single operation.Decarboxylative chlorosulfonylation of aromatic acids followed by in-situ amination. nih.gov
Electrochemical Synthesis Utilizes electricity as a "clean" reagent.Green electrochemical synthesis of silver sulfadiazine microcrystals. nih.gov

Catalyst-Free and Expedited Synthesis Protocols

To further improve the efficiency and sustainability of sulfonamide synthesis, catalyst-free and expedited protocols have been developed. These methods often utilize microwave irradiation or novel reagents to accelerate the reaction and simplify the procedure.

A novel, green, and catalyst-free method for the synthesis of sulfonamides has been reported, involving the reaction of sulfonyl chlorides with amines in water. researchgate.net This method boasts high yields, excellent selectivities, and short reaction times without the need for any catalyst. researchgate.net

Microwave-assisted synthesis has also emerged as a powerful tool for expediting sulfonamide formation. An easy and practical synthesis of sulfonamides directly from sulfonic acids or their sodium salts can be performed under microwave irradiation, demonstrating good functional group tolerance and high yields. organic-chemistry.org

Expedited Synthesis ProtocolKey FeaturesTypical Reaction Conditions
Catalyst-Free Aqueous Synthesis No catalyst required, uses water as a solvent.Reaction of sulfonyl chlorides with amines at room temperature. nih.gov
Microwave-Assisted Synthesis Rapid heating, reduced reaction times.Reaction of sulfonic acids/salts with amines under microwave irradiation. organic-chemistry.org

These innovative methodologies offer promising alternatives to traditional synthetic routes, providing more environmentally friendly and efficient pathways to the sulfonamide precursors required for the synthesis of this compound.

Microwave-Assisted and Flow Chemistry Techniques

Modern synthetic chemistry has increasingly adopted technologies like microwave-assisted synthesis and flow chemistry to enhance reaction efficiency, reduce waste, and improve safety. These techniques offer significant advantages over traditional batch processing for the synthesis of complex molecules, including sulfonamide derivatives.

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to heat reactions directly and efficiently. nih.gov For the synthesis of sulfonamides, this method can dramatically reduce reaction times and often leads to higher yields compared to conventional heating methods. nih.govorganic-chemistry.org The process is generally straightforward, involving the reaction of sulfonic acids or their salts with amines under microwave irradiation. organic-chemistry.orgscribd.com The use of activating agents like 2,4,6-trichloro- nih.govorganic-chemistry.orgnih.gov-triazine (TCT) can facilitate the reaction under mild conditions, avoiding the need to isolate unstable intermediates like sulfonyl chlorides. organic-chemistry.org This approach demonstrates broad substrate tolerance, accommodating various sulfonic acids and amines. organic-chemistry.org

Flow Chemistry: Continuous flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for highly exothermic or hazardous reactions. rsc.org The synthesis of sulfonyl chlorides, key precursors for sulfonamides, has been effectively demonstrated in a continuous flow environment, improving the inherent safety of the process by minimizing the risk of thermal runaway. rsc.org Flow chemistry setups can achieve high space-time yields, making them highly efficient for producing chemical building blocks. rsc.org While specific flow synthesis protocols for sulfonylurea compounds like gliclazide (B1671584) have been developed, detailed applications for this compound are not extensively documented. google.com

Biosynthetic Pathways and Bio-Inspired Synthesis

The exploration of biological systems offers innovative and sustainable routes for chemical synthesis. Enzyme catalysis and the engineering of metabolic pathways provide powerful tools for creating and modifying complex molecules like sulfonamides.

Enzyme-Catalyzed Sulfonamide Synthesis

Enzyme-catalyzed synthesis utilizes isolated enzymes to perform specific chemical transformations under mild, environmentally friendly conditions. While the primary interaction of sulfonamides with enzymes is typically in the context of their mechanism of action (e.g., inhibition of dihydropteroate (B1496061) synthetase), the use of enzymes for the direct synthesis of the sulfonamide bond is a developing area of research. ekb.eg Enzymes such as hydrolases, oxidoreductases, and transferases could theoretically be adapted for this purpose, offering high chemo-, regio-, and stereoselectivity. However, specific enzymatic protocols for the synthesis of this compound are not described in the current body of literature.

Engineering Biosynthetic Pathways for Sulfonamide Derivatives

Metabolic engineering involves modifying the genetic and regulatory processes within microorganisms to produce desired chemical compounds. nih.gov This strategy has been successfully applied to create complex natural products like alkaloids and aminoglycosides by introducing and optimizing multi-enzyme pathways in host organisms such as Escherichia coli. nih.govbiorxiv.org In principle, a biosynthetic pathway for a sulfonamide derivative like this compound could be engineered by assembling a series of enzymes capable of constructing the core structure from simple precursors. This would involve identifying or evolving enzymes for sulfonate group formation and subsequent amidation. Currently, research has focused more on the biotransformation of existing sulfonamides rather than their de novo biosynthesis. nih.gov

Biotransformation Applications in Sulfonamide Derivatization

Biotransformation uses microbial cells or their enzymes to perform chemical modifications on a substrate. This approach is widely used to create derivatives of parent compounds. For sulfonamides, microbial biotransformation has been observed to occur through various reactions, including oxidation and acetylation. researchgate.net Studies on sulfonamides like sulfadiazine (SDZ) have shown that mixed microbial cultures, including genera such as Brevibacterium, Castellaniella, and Leucobacter, can degrade the parent compound into metabolites like 2-aminopyrimidine and sulfanilic acid. nih.govresearchgate.net Another significant biotransformation route identified in activated sludge is the formation of pterin-sulfonamide conjugates, which result from the interaction of the sulfonamide with the bacterial folic acid synthesis pathway. nih.gov These processes highlight the potential to use microorganisms to generate novel sulfonamide derivatives, although specific biotransformation studies on this compound are not detailed in the available research.

Biotransformation Process Typical Reactant Key Microbial Genera/Enzymes Common Products
Degradation SulfadiazineBrevibacterium, Castellaniella, Leucobacter2-aminopyrimidine, Sulfanilic acid
Metabolism SulfamethoxazoleCytochrome P450, AcetyltransferaseHydroxylated and acetylated derivatives
Conjugation SulfonamidesDihydropteroate synthetase (in bacteria)Pterin-sulfonamide conjugates

Prodrug Design and Synthesis of Sulfonamide Derivatives

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. This strategy is employed to improve a drug's pharmacokinetic properties, reduce toxicity, or enhance site-specific delivery. For sulfonamides, prodrug approaches have been explored to overcome issues like poor solubility or to target specific tissues, such as the colon. mdpi.com The synthesis of sulfonamide prodrugs often involves modifying the sulfonamide's amino group or another functional part of the molecule with a promoiety that can be cleaved in vivo. mdpi.com

Design Principles for Bio-Cleavable Linkers

The connection between a drug and its promoiety is a critical component of prodrug design. This "linker" must be stable in systemic circulation but readily cleaved at the target site to release the active drug. nih.gov Bio-cleavable linkers are designed to be broken by specific physiological conditions or enzymes.

A prominent example is the disulfide linker (-S-S-). njbio.com These linkers are relatively stable in the bloodstream but are efficiently cleaved in the reducing environment inside cells, which have high concentrations of glutathione (B108866) (GSH). njbio.comcd-bioparticles.net The cleavage of the disulfide bond can trigger a self-immolative cascade, leading to the release of the parent drug. nih.govresearchgate.net The rate of drug release from disulfide linkers can be adjusted by modifying the steric hindrance around the bond. njbio.com Other types of cleavable linkers include those sensitive to pH changes (e.g., hydrazones, which hydrolyze in the acidic environment of lysosomes) or those cleaved by specific enzymes like proteases or glucuronidases. njbio.com

Linker Type Cleavage Stimulus Mechanism Typical Cellular Location
Disulfide High Glutathione (GSH) levelsReductionCytosol, Lysosomes
Hydrazone Low pHHydrolysisEndosomes, Lysosomes
Peptide Specific Proteases (e.g., Cathepsin B)Enzymatic CleavageLysosomes
Ester EsterasesEnzymatic HydrolysisPlasma, Cytosol

Synthesis of Conjugates and Pro-Moieties

The synthesis of sulfonamide conjugates and pro-moieties is a key strategy for developing advanced therapeutic agents. This approach involves covalently linking a sulfonamide drug to another molecular entity, known as the pro-moiety, to alter its physicochemical or pharmacokinetic properties. The resulting conjugate can be designed as a prodrug, which remains inactive until it reaches the target site and releases the active sulfonamide through enzymatic or chemical cleavage.

Azo-Linked Prodrugs for Colon-Targeted Delivery

One prominent strategy involves the creation of azo-linked prodrugs, particularly for colon-targeted drug delivery. The azo bond (–N=N–) is stable in the upper gastrointestinal tract but is susceptible to cleavage by azoreductase enzymes produced by colonic microflora. This mechanism allows for the localized release of the active drug in the colon. derpharmachemica.comprgscience.com

A common synthetic route involves the diazotization of the aromatic primary amine of a sulfonamide, such as sulfacetamide (B1682645) or sulfathiazole, followed by a coupling reaction with a pro-moiety like carvacrol (B1668589) or thymol. derpharmachemica.comprgscience.com

Step 1: Diazotization: The sulfonamide is treated with a solution of sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., concentrated HCl) at low temperatures (0–5 °C). This reaction converts the primary amino group (-NH₂) into a reactive diazonium salt (-N₂⁺Cl⁻). derpharmachemica.comprgscience.com

Step 2: Coupling Reaction: The resulting diazonium salt solution is then added to an alkaline solution of the pro-moiety (e.g., carvacrol). The electrophilic diazonium salt couples with the activated aromatic ring of the pro-moiety to form the stable azo compound. derpharmachemica.com

Reactant 1Reactant 2Pro-moietyKey ReagentsProduct TypeReference
SulfacetamideSodium NitriteCarvacrolConc. HCl, NaOHAzo Prodrug derpharmachemica.com
SulfathiazoleSodium NitriteThymolConc. HCl, NaOHAzo Prodrug prgscience.com

Bioprecursor Prodrugs of Sulfadiazine

Another synthetic approach is the creation of bioprecursor prodrugs, where the parent drug is chemically modified into a new structure that is later metabolized into the active form. mdpi.com Research has demonstrated the synthesis of sulfadiazine prodrugs to create novel therapeutic agents. mdpi.com

A representative synthesis involves a two-step process: mdpi.com

Diazotization and Coupling: Similar to the azo-prodrug synthesis, sulfadiazine is first diazotized using sodium nitrite and acid at 0 °C. The resulting diazonium salt is then coupled with a carbanion salt of ethyl acetoacetate (B1235776) to yield a hydrazono-ethylacetoacetate intermediate. mdpi.com

Cyclocondensation: This intermediate is then reacted with a hydrazine derivative, such as 2-pyridyl hydrazine, in a cyclocondensation reaction. This step forms a stable heterocyclic ring (e.g., pyrazole), yielding the final sulfadiazine-pyrazole prodrug. mdpi.com

Amide-Based Conjugates and Prodrugs

Condensation reactions are frequently used to synthesize amide derivatives of sulfonamides. nih.gov In this strategy, the amino group of a sulfonamide or a related compound like isoniazid is condensed with a carboxylic acid-containing molecule, often in the presence of a condensing agent like phosphorous oxychloride in a pyridine solvent. nih.govresearchgate.net

For instance, various amide derivatives of sulfanilamide, sulfamethoxazole, and isoniazid have been synthesized by condensing them with different 4-oxo-4-(substituted phenyl)butanoic acids. nih.govscispace.com This approach effectively masks the amino group of the sulfonamide within an amide linkage, which can be designed for specific release characteristics. researchgate.net

Folic Acid Conjugates for Targeted Antibacterial Activity

To enhance the efficacy and targeting of sulfonamides, they can be conjugated to folic acid. nih.govrsc.org Since many bacteria rely on the synthesis of folic acid for survival, a conjugate of a sulfonamide and folic acid can exploit this metabolic pathway. nih.govmicrobenotes.com The synthesis of these conjugates typically involves forming a stable amide or sulfonamide bond between the folic acid molecule and the sulfonamide drug. nih.govresearchgate.net This strategy aims to create a scaffold containing both a pteridine (B1203161) ring (from folic acid) and the sulfonamide moiety to better target the anti-folate pathway in microorganisms. nih.govresearchgate.net

Parent DrugConjugated MoietyLinkage TypeSynthetic GoalReference(s)
SulfadiazinePyrazoleCovalentBioprecursor Prodrug mdpi.com
Sulfanilamide4-oxo-4-phenylbutanoic acidAmideProdrug nih.govscispace.com
Isoniazid4-oxo-4-phenylbutanoic acidAmideProdrug nih.govscispace.com
SulfonamideFolic AcidAmide/SulfonamideTargeted Delivery nih.govrsc.org

Molecular Mechanisms and Biological Interactions of Sulfonamide Compounds

Enzymatic Inhibition Mechanisms

The therapeutic and biological effects of sulfonamide compounds are primarily attributed to their ability to inhibit specific enzymes. This inhibition can occur through various mechanisms, with competitive inhibition being the most well-documented for this class of compounds. The structural similarity of the sulfonamide moiety to the natural substrates of these enzymes is a key factor in their inhibitory action.

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition

The primary mechanism of antibacterial action for sulfonamides is the inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway. nih.govpatsnap.comwikipedia.org Folate is essential for the synthesis of nucleic acids, and its absence halts bacterial growth and replication, leading to a bacteriostatic effect. wikipedia.org

Sulfonamides are structural analogs of p-aminobenzoic acid (pABA), a natural substrate for DHPS. nih.govumd.eduresearchgate.net This structural mimicry allows sulfonamides to competitively bind to the active site of the DHPS enzyme, thereby preventing pABA from binding and participating in the synthesis of dihydropteroic acid, a precursor to folic acid. nih.govyoutube.com The sulfonamide molecule occupies the same binding pocket as pABA, effectively blocking the normal enzymatic reaction. umd.edu This competitive inhibition is the cornerstone of the antibacterial activity of sulfonamides. nih.govquora.com

The emergence of bacterial resistance to sulfonamides is often linked to mutations in the folP gene, which encodes for DHPS. biorxiv.org These mutations typically occur in two flexible and conserved loops within the enzyme's active site that are crucial for pABA binding. nih.gov Such mutations can lead to a reorganization of the active site's structure, which reduces the binding affinity of sulfonamides while having a less dramatic effect on the binding of the natural substrate, pABA. biorxiv.org This structural alteration allows the variant DHPS enzyme to discriminate between the inhibitor and the substrate, conferring resistance. biorxiv.org For instance, in some resistant strains, the introduction of specific amino acid substitutions sterically hinders the binding of the larger sulfonamide molecules without significantly impacting the smaller pABA molecule. frontiersin.org

Carbonic Anhydrase (CA) Inhibition

Sulfonamides are also potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govtandfonline.com There are several isoforms of human carbonic anhydrase (hCA), and sulfonamides exhibit varying degrees of inhibitory activity against them. acs.org The mechanism of inhibition involves the binding of the deprotonated sulfonamide group to the Zn(II) ion in the active site of the enzyme. nih.govacs.org This interaction is stabilized by a network of hydrogen bonds with amino acid residues within the active site, such as Thr199. acs.org The affinity of different sulfonamides for various CA isoforms can differ significantly, allowing for the development of isoform-selective inhibitors. acs.org

Below is a table summarizing the inhibitory activity of selected sulfonamides against different human carbonic anhydrase isoforms, with data presented as inhibition constants (Kᵢ).

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide25012255.7
Methazolamide5014255.7
Dichlorophenamide380038350045
Dorzolamide10003.55218
Brinzolamide31003.14315

This table presents a selection of data for illustrative purposes. Inhibition constants can vary based on experimental conditions.

Inhibition of Other Key Enzymes

Recent research has expanded the scope of sulfonamides as enzyme inhibitors beyond DHPS and CAs, with studies demonstrating their potential to inhibit other key enzymes involved in metabolic processes.

Certain sulfonamide derivatives have been investigated for their inhibitory effects on α-glucosidase and α-amylase, enzymes that play a crucial role in carbohydrate digestion and glucose absorption. dergipark.org.trnih.gov The inhibition of these enzymes can help in managing postprandial hyperglycemia. nih.gov Studies have shown that some novel sulfonamide hydrazones and sulfonamide chalcones can exhibit potent α-glucosidase inhibitory activity, with some compounds showing stronger inhibition than the standard drug, acarbose. dergipark.org.trkribb.re.kr For example, a series of novel soritin sulfonamide derivatives demonstrated significant α-glucosidase inhibition, with IC₅₀ values in the micromolar range. nih.gov The mechanism of inhibition is believed to involve the interaction of the sulfonamide derivatives with the active site of these enzymes, although the precise binding modes are still under investigation. nih.gov

The following table shows the α-glucosidase inhibitory activity of some representative sulfonamide derivatives.

Compound TypeRepresentative Compoundα-Glucosidase IC₅₀ (µM)
Soritin Sulfonamide DerivativeCompound 13 (trichloro phenyl substituted)3.81 ± 1.67
Sulfonamide HydrazoneCompound 3g65.27 µg/mL
Sulfonamide Chalcone4′-(p-Toluenesulfonamide)-3,4-dihydroxy chalcone0.4
Standard DrugAcarbose2187.00 ± 1.25

IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Acetylcholinesterase Inhibition

While specific studies focusing solely on Sulfoniazide's interaction with acetylcholinesterase (AChE) are not detailed in the provided research, the broader class of sulfonamide derivatives has been investigated for its potential to inhibit this key enzyme. Acetylcholinesterase is a serine hydrolase responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). researchgate.net Inhibition of AChE increases the levels and duration of acetylcholine's action, a strategy employed in the treatment of conditions like Alzheimer's disease. researchgate.net

The inhibitory potential of sulfonamide derivatives against AChE is an active area of research. Studies have shown that various synthetic benzene (B151609) sulfonamides can exhibit potent inhibition of AChE. nih.gov For instance, a series of novel benzene sulfonamides demonstrated Kᵢ (inhibition constant) values ranging from 28.11 ± 4.55 nM to 145.52 ± 28.68 nM against AChE. nih.gov The mechanism involves the sulfonamide molecule interacting with the active site of the enzyme, which includes a catalytic active site (CAS) and a peripheral anionic site (PAS). Molecular docking studies suggest that these compounds can bind to both sites, thereby blocking the entry of acetylcholine and preventing its hydrolysis. researchgate.net

The following table presents inhibitory activities of various sulfonamide derivatives against cholinesterase enzymes, illustrating the potential of this chemical class.

Compound IDTarget EnzymeIC₅₀ (µM)Selectivity
Benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamateBChE4.3334-fold over AChE
Benzyl {(2S)-1-[(4-chlorobenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamateBChE6.57~10-fold over AChE
Benzyl [(2S)-1-(benzylsulfamoyl)-4-methylpentan-2-yl]carbamateBChE8.52~10-fold over AChE
4-Phthalimidobenzenesulfonamide Derivative 7AChE1.35 ± 0.08High vs. BChE
4-Phthalimidobenzenesulfonamide Derivative 3BChE13.41 ± 0.62N/A

This table is interactive. Data sourced from multiple studies on sulfonamide derivatives. mdpi.com

Protease Inhibition

The sulfonamide moiety is a key structural feature in a wide array of protease inhibitors, demonstrating significant therapeutic applications. nih.govresearchgate.net Proteases are enzymes that catalyze the breakdown of proteins and are crucial in many pathological processes, including viral replication, cancer progression, and inflammation. nih.govresearchgate.net Sulfonamide-based inhibitors have been developed to target various classes of proteases. nih.gov

Examples of Sulfonamide-Based Protease Inhibition:

Antiviral Agents: Clinically used HIV-1 protease inhibitors, such as Amprenavir, incorporate a sulfonamide group that is critical for their potency. nih.govresearchgate.net This moiety often interacts with the catalytic aspartic acid residues in the enzyme's active site. researchgate.net

Anticancer and Anti-inflammatory Agents: Sulfonamides are effective inhibitors of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. nih.govresearchgate.net They also inhibit tumor necrosis factor-alpha converting enzyme (TACE), a key player in inflammation. nih.govresearchgate.net

Other Proteases: Functionalized sulfonamides have been shown to be potent, time-dependent inhibitors of serine proteases like human leukocyte elastase (HLE) and cathepsin G. nih.gov They are also investigated for inhibiting cysteine proteases, such as caspases and cathepsins, which are implicated in inflammatory diseases like rheumatoid arthritis. nih.govresearchgate.net

The mechanism of inhibition often involves the sulfonamide group binding to the enzyme's active site, sometimes coordinating with a metal ion (in metalloproteases) or forming hydrogen bonds that mimic the transition state of the natural substrate. nih.gov

Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway Modulation

The JAK/STAT signaling pathway is a crucial cascade that transduces signals from extracellular cytokines and growth factors to the nucleus, regulating gene expression involved in immunity, cell proliferation, and inflammation. nih.govnih.gov Dysregulation of this pathway is linked to autoimmune diseases and cancers, making its components attractive therapeutic targets. nih.gov

While direct studies on this compound are not available, the broader sulfonamide chemical class has been explored for its ability to modulate this pathway. The JAK family consists of four tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that, upon activation, phosphorylate STAT proteins. mdpi.com Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene transcription. nih.govmdpi.com

Certain small-molecule sulfonamide derivatives have been designed as JAK inhibitors. youtube.com For example, Tofacitinib, an approved oral JAK inhibitor, modulates a variety of pro-inflammatory cytokines by inhibiting JAK1 and JAK3. youtube.com Furthermore, research has focused on developing benzenesulfonamide (B165840) derivatives as selective STAT3 inhibitors. miami.edu Persistent activation of STAT3 is correlated with cancer development, and selective inhibition of its phosphorylation is a key therapeutic strategy. miami.edu These inhibitors function by blocking the activation of specific JAKs or STATs, thereby interrupting the downstream signaling that promotes inflammatory responses or cell proliferation. mdpi.comyoutube.com

Antimycobacterial Activity Mechanisms (relevant to this compound's historical context)

Historically, sulfonamides were among the earliest antimicrobial agents investigated for the treatment of tuberculosis (TB), caused by Mycobacterium tuberculosis. nih.govnih.gov Although largely superseded by more potent drugs, their mechanism of action remains a cornerstone of antimicrobial chemotherapy. This compound, as a sulfonamide derivative, is understood to function through this classical mechanism.

The primary target of sulfonamides in bacteria is the enzyme dihydropteroate synthase (DHPS). nih.gov This enzyme is essential for the bacterial synthesis of folic acid, a vital precursor for the production of nucleic acids (DNA and RNA) and certain amino acids. nih.gov Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS. nih.gov By acting as a competitive inhibitor, the sulfonamide molecule binds to the active site of DHPS, preventing PABA from binding and thereby halting the synthesis of dihydrofolate, a critical intermediate in the folic acid pathway. nih.gov This bacteriostatic action inhibits the growth and replication of the mycobacteria. nih.gov

While sulfonamides like sulfamethoxazole (B1682508) have shown activity against M. tuberculosis in vitro, their clinical efficacy can be limited by factors such as rapid inactivation within the bacteria. nih.govnih.gov

Mechanisms of Resistance to Sulfonamide Antimicrobials

The clinical utility of sulfonamides has been significantly challenged by the widespread development of bacterial resistance. The most prominent mechanism, particularly in Gram-negative bacteria, is the acquisition of mobile genetic elements that carry resistance genes.

Plasmid-Borne Resistance Mechanisms (e.g., sul genes)

The primary mechanism of high-level resistance to sulfonamides is the acquisition of plasmids containing alternative, drug-resistant genes encoding dihydropteroate synthase. These genes are known as sul genes. The enzymes produced from these genes, Sul1, Sul2, and Sul3, are insensitive to sulfonamide inhibition while still being able to synthesize dihydrofolate, thus bypassing the effect of the drug.

These sul genes are frequently located on mobile genetic elements like plasmids and integrons, which facilitates their transfer between different bacterial species. nih.gov

The table below summarizes key features of the most common plasmid-borne sul genes.

GeneEncoded EnzymeLocationPrevalence
sul1 Dihydropteroate Synthase Type 1 (Sul1)Often found within class 1 integrons on plasmids.Widespread among Gram-negative clinical isolates.
sul2 Dihydropteroate Synthase Type 2 (Sul2)Typically found on small, non-conjugative plasmids.Found at roughly the same frequency as sul1.
sul3 Dihydropteroate Synthase Type 3 (Sul3)Less common, found on various plasmids.Lower prevalence compared to sul1 and sul2.

This table is interactive. Data sourced from studies on sulfonamide resistance. nih.gov

Molecular Basis of Sul Enzyme Discrimination

The ability of Sul enzymes to confer resistance lies in their structural capacity to discriminate between the natural substrate, PABA, and sulfonamide drugs, despite their close structural similarity. nih.gov Structural and biochemical studies have revealed the molecular foundation for this discrimination. nih.gov

Crystal structures of Sul1, Sul2, and Sul3 show a significant reorganization of the PABA-binding region compared to the drug-sensitive DHPS enzyme. nih.gov A key feature is the presence of a two-amino-acid insertion, specifically a Phe-Gly sequence, in the active site of the Sul enzymes. nih.gov This insertion is critical for enabling the enzymes to discriminate against sulfonamides while maintaining their ability to bind PABA and carry out their normal enzymatic function. nih.gov This structural alteration results in a more than 1,000-fold reduction in the binding affinity for sulfa drugs, which is necessary for broad and robust resistance. nih.gov Furthermore, Sul enzymes exhibit increased conformational dynamics in their active site, which may also contribute to this substrate discrimination. nih.gov

Role of Phe-Gly Insertion and Conformational Dynamics in Sul Enzymes

Acquired resistance to sulfonamide compounds is frequently mediated by plasmid-borne sul genes, which encode for drug-insensitive variants of the dihydropteroate synthase (DHPS) enzyme. nih.gov A critical molecular determinant of this intrinsic resistance in Sul enzymes (Sul1, Sul2, Sul3) is a structural modification within the active site, specifically the insertion of a Phenylalanine-Glycine (Phe-Gly) sequence. biorxiv.orgnih.gov This insertion fundamentally remodels the p-aminobenzoic acid (pABA) binding region compared to the native, sulfonamide-susceptible DHPS enzyme (encoded by the folP gene). biorxiv.orgnih.gov

Crystallographic studies of Sul1, Sul2, and Sul3 enzymes reveal that this inserted phenylalanine residue is positioned in a way that sterically hinders the binding of sulfonamide drugs. biorxiv.orgspringernature.com The bulky side chain of this phenylalanine residue occupies a space that would otherwise accommodate the sulfonamide moiety of the drug, thereby preventing effective inhibition. biorxiv.org Conversely, this structural alteration does not compromise the enzyme's ability to bind its natural substrate, pABA. nih.govbiorxiv.org The Phe-Gly insertion allows the enzyme to discriminate between the substrate and the inhibitor, leading to a significant loss in binding affinity for sulfonamides, often exceeding 1000-fold. biorxiv.org Mutational analyses, where the critical phenylalanine is substituted with a smaller glycine (B1666218) residue (Phe→Gly), have confirmed its essential role; these mutant Sul enzymes lose their resistance phenotype and become susceptible to sulfonamides. springernature.com

Furthermore, the Phe-Gly insertion contributes to altered conformational dynamics within the active site of Sul enzymes. biorxiv.orgnih.gov Studies utilizing intrinsic tryptophan fluorescence have shown that Sul enzymes exhibit increased flexibility in the active site, particularly in the α6 helix and a nearby loop region, in response to ligand binding. biorxiv.orgresearchgate.net This enhanced dynamism may play a role in the selective binding of pABA over the structurally similar sulfonamide inhibitors. nih.gov The remodeled active site and its distinct conformational properties ensure that the folate synthesis pathway remains functional even in the presence of sulfonamide drugs, conferring a robust resistance phenotype. biorxiv.org

Chromosomal Mutations in Target Enzymes (e.g., folP)

Beyond the acquisition of mobile resistance genes, a primary mechanism for sulfonamide resistance involves mutations within the chromosomal gene encoding the drug's target, dihydropteroate synthase (DHPS). frontiersin.org This gene, designated as folP, can accumulate point mutations that result in amino acid substitutions in the DHPS enzyme. rupahealth.com These substitutions alter the three-dimensional structure of the enzyme's active site. rupahealth.com

The functional consequence of these mutations is a reduction in the binding affinity of sulfonamides for the DHPS enzyme. frontiersin.org While the enzyme's affinity for its natural substrate, p-aminobenzoic acid (pABA), is largely maintained, its ability to bind the competitive sulfonamide inhibitor is significantly decreased. nih.gov This trade-off between resistance and enzyme efficiency has been observed in laboratory-isolated mutants; however, clinically resistant strains often possess additional compensatory mutations that restore normal enzymatic function without sacrificing resistance. nih.govresearchgate.net

The specific mutations in the folP gene can vary between different bacterial species and even among isolates of the same species. For instance, studies on Streptococcus mutans isolates from patients undergoing cotrimoxazole prophylaxis revealed various point mutations within the folP gene. nih.gov While these mutations were shown to contribute to an increased minimum inhibitory concentration (MIC) for sulfamethoxazole, they did not always fully account for the high levels of resistance observed in the natural isolates, suggesting that other resistance mechanisms may also be present. nih.gov The accumulation of these mutations in the folP gene represents a key evolutionary pathway for bacteria to adapt to and overcome the selective pressure exerted by sulfonamide antibiotics. frontiersin.org

Environmental and Epidemiological Considerations of Resistance Dissemination

The dissemination of sulfonamide resistance is a significant public health concern with complex environmental and epidemiological dimensions. researchgate.net A primary driver of this spread is the widespread use of sulfonamides in veterinary medicine and agriculture. nih.govplos.org Large quantities of these antibiotics are administered to livestock, and a substantial portion is excreted into manure. nih.gov When this manure is subsequently used as fertilizer, it introduces both the antibiotic residues and antibiotic-resistant bacteria into arable soils. nih.govplos.org

Once in the environment, sulfonamide resistance genes, particularly sul1 and sul2, exhibit considerable persistence and mobility. nih.gov These genes are often located on mobile genetic elements like plasmids and integrons, which facilitates their transfer between different bacterial species through horizontal gene transfer. rupahealth.comnih.gov This process allows resistance to spread from commensal environmental bacteria to potential human pathogens. nih.gov Studies have shown a significant increase and accumulation of sul1 and sul2 gene copies in soils repeatedly treated with manure containing sulfadiazine (B1682646). nih.gov

Wastewater treatment plants (WWTPs) are another critical interface for the dissemination of resistance genes into the environment. nih.gov Effluents from WWTPs can discharge sulfonamides, resistant bacteria, and mobile genetic elements into aquatic ecosystems, such as rivers. nih.gov The presence of class 1 integrons, which are often linked with sul1, is a key marker for anthropogenic pollution and serves as a vehicle for the spread of various resistance cassettes. nih.gov The continuous introduction of resistance genes from agricultural and municipal sources into the environment creates a vast reservoir of resistance that can contribute to the burden of antibiotic-resistant infections in human populations. rupahealth.comnih.gov

Bio-Macromolecular Interactions

Protein Binding Affinity and Selectivity

The therapeutic action and disposition of sulfonamide compounds are heavily influenced by their binding interactions with various bio-macromolecules, most notably their target enzyme, DHPS, and plasma proteins like albumin. nih.govmdpi.com The binding affinity, typically quantified by the association or binding constant (Kₐ), is a measure of the strength of the interaction between the drug and the protein. nih.gov

For sulfonamides to be effective, they must bind to the bacterial DHPS enzyme with sufficient affinity to competitively inhibit the binding of the natural substrate, pABA. researchgate.net However, resistance mechanisms, such as mutations in the folP gene or the acquisition of sul genes, drastically reduce this binding affinity, rendering the drug ineffective. biorxiv.orgfrontiersin.org

In circulation, sulfonamides bind to plasma proteins, which affects their distribution and availability. mdpi.com Only the unbound, or free, fraction of the drug is able to diffuse into tissues and exert its antimicrobial effect. mdpi.com The binding of sulfonamides to proteins like myoglobin (B1173299) has been studied to understand these interactions. Isothermal titration calorimetry experiments have determined the binding affinities for sulfamethazine (B1682506) and sulfadiazine with myoglobin to be in the order of 10⁴ M⁻¹, indicating a stable complex formation. nih.gov Such studies provide insight into how structural differences between sulfonamides can influence their binding affinity; for instance, sulfamethazine, with its additional methyl groups, has shown a slightly higher affinity for myoglobin than sulfadiazine. nih.gov The selectivity of these interactions is crucial, as differential binding to bacterial target enzymes versus host proteins underpins the drug's therapeutic index.

Below is an interactive table summarizing binding constants for selected sulfonamides with the protein myoglobin (Mb).

CompoundProteinBinding Constant (K) at 298 K
SulfamethazineMyoglobin5.36 x 10⁴ M⁻¹
SulfadiazineMyoglobin3.23 x 10⁴ M⁻¹
Data sourced from a study on heme protein binding of sulfonamide compounds. nih.gov

Hydrogen Bonding and Intermolecular Contacts

Hydrogen bonds are a critical component of the intermolecular forces that govern the interaction of sulfonamides with their biological targets. youtube.com The sulfonamide group (-SO₂NH-) itself contains both hydrogen bond donors (the N-H protons) and hydrogen bond acceptors (the sulfonyl oxygens), allowing it to form robust networks of interactions within a protein's active site. nih.govnih.gov

The specific pattern of hydrogen bonding plays a key role in the molecular recognition and binding stability of these drugs. nih.gov In the context of the DHPS enzyme, hydrogen bonds help to correctly orient the sulfonamide inhibitor within the active site, mimicking the interactions of the natural substrate, pABA. nih.gov The amido protons (on the nitrogen adjacent to the sulfonyl group) and amino protons (on the aniline (B41778) ring) can engage with different acceptor groups on the protein. nih.gov For example, analysis of sulfonamide crystal structures shows that amino protons have a preference for hydrogen bonding to sulfonyl oxygens. nih.gov

Ligand-Substrate Interactions

The antimicrobial activity of sulfonamides is predicated on their ability to act as competitive antagonists to the natural substrate, p-aminobenzoic acid (pABA), at the active site of the DHPS enzyme. nih.gov This ligand-substrate interaction is possible due to the close structural similarity between sulfonamides and pABA. nih.gov The sulfonamide molecule effectively occupies the same binding pocket as pABA, preventing the synthesis of dihydropteroic acid, a crucial precursor in the folic acid pathway. researchgate.net

The interactions within the active site are highly specific. In susceptible DHPS enzymes, the sulfonamide moiety forms key hydrogen bonds and other contacts that stabilize the drug-enzyme complex. chemrxiv.org However, in resistant Sul enzymes, the interaction is fundamentally altered. The insertion of a phenylalanine residue, as discussed previously, introduces a backbone amide nitrogen that can form an additional hydrogen bond with pABA, but the residue's side chain sterically clashes with the sulfonamide group. biorxiv.org This structural change allows the resistant enzyme to selectively bind the substrate (pABA) while rejecting the inhibitor (sulfonamide).

Studies dissecting the energetic contributions of different parts of the sulfonamide molecule have highlighted the importance of the sulfonyl oxygens. chemrxiv.orgnih.gov These oxygens engage in highly conserved C-H···O=S interactions with amino acid residues (such as tyrosine and phenylalanine) within the protein's binding pocket. chemrxiv.orgnih.gov The removal or replacement of these oxygens significantly reduces binding affinity, demonstrating their critical role in the ligand's interaction with the protein target. chemrxiv.orgnih.gov Therefore, the precise interplay of steric and electronic interactions between the ligand and the amino acid residues of the substrate-binding site determines whether inhibition or catalysis occurs.

In Vitro Biological System Interactions

The interactions of sulfonamide compounds with biological systems at the cellular and subcellular levels are critical to their therapeutic effects. These interactions are governed by the physicochemical properties of the specific sulfonamide and the characteristics of the biological environment.

Cellular Uptake and Translocation Mechanisms

The entry of sulfonamides into cells is a crucial first step for their biological activity. This process is largely governed by passive diffusion, with the physicochemical properties of the sulfonamide and the pH gradient across the cell membrane playing significant roles. nih.gov

The uptake of sulfonamides into bacterial cells has been modeled as a diffusion-like transport process involving both the neutral and ionic forms of the molecule. nih.gov The degree of ionization of a sulfonamide, which is dependent on its pKa value and the pH of the extracellular and intracellular environments, significantly influences its ability to cross the cell membrane. nih.gov Generally, the uncharged form of the molecule is more lipid-soluble and can more readily diffuse across the lipid bilayer of the cell membrane.

The accumulation of sulfonamides within cells is also heavily influenced by the pH gradient between the cytoplasm and the external medium. nih.gov A higher intracellular pH relative to the extracellular pH can lead to the trapping of the ionized form of the sulfonamide within the cell, resulting in higher intracellular concentrations. nih.gov Conversely, if the external pH is higher than the intracellular pH, accumulation of the drug within the cell is unlikely to occur. nih.gov

Factors Influencing Sulfonamide Cellular Uptake
FactorDescriptionImpact on Uptake
pH Gradient The difference in pH between the extracellular and intracellular environment.A lower extracellular pH relative to the intracellular pH generally enhances accumulation. nih.gov
pKa of Sulfonamide The acid dissociation constant of the sulfonamide, which determines the degree of ionization at a given pH.Influences the ratio of charged to uncharged species available for diffusion. nih.gov
Lipophilicity The lipid solubility of the uncharged form of the sulfonamide.Higher lipophilicity generally facilitates easier passage across the cell membrane.
Cell Membrane Composition The specific lipid and protein composition of the cell membrane.Can influence the rate of passive diffusion.

Modulation of Biochemical Pathways

Sulfonamides are well-known for their ability to modulate specific biochemical pathways, which is the basis for their therapeutic applications. Their primary and most extensively studied mechanism of action is the inhibition of folic acid synthesis in prokaryotes.

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a key substrate in the synthesis of dihydrofolic acid, which is a precursor to folic acid. nih.govdrugbank.com Due to this structural similarity, sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). nih.govdrugbank.combiorxiv.org By binding to the active site of DHPS, sulfonamides prevent the utilization of PABA, thereby blocking the synthesis of dihydrofolic acid. nih.govjuniperpublishers.com This disruption of the folic acid pathway ultimately inhibits the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis, leading to a bacteriostatic effect. ijpsjournal.com

In addition to their well-established role in folic acid synthesis inhibition, some sulfonamides have been shown to inhibit other enzymes, such as carbonic anhydrases. nih.govmdpi.com Carbonic anhydrases are involved in various physiological processes, and their inhibition by certain sulfonamides is the basis for their use in conditions other than bacterial infections. The sulfonamide moiety can bind to the zinc ion in the active site of carbonic anhydrase, leading to inhibition of the enzyme. mdpi.com

Furthermore, research has explored the potential for sulfonamides to modulate other cellular processes, including bacterial quorum sensing. nih.gov Quorum sensing is a system of cell-to-cell communication in bacteria that regulates various collective behaviors. Some sulfonamide-containing compounds have been investigated for their ability to interfere with these signaling pathways.

Key Biochemical Pathways Modulated by Sulfonamides
Biochemical PathwayTarget EnzymeMechanism of ModulationPrimary Outcome
Folic Acid Synthesis Dihydropteroate Synthase (DHPS)Competitive inhibition with PABA. nih.govdrugbank.comInhibition of bacterial growth (bacteriostatic). ijpsjournal.com
Carbonic Anhydrase Regulation Carbonic Anhydrase (CA)Inhibition of enzyme activity. nih.govmdpi.comVarious physiological effects depending on the CA isoform and tissue.
Bacterial Quorum Sensing Various components of the quorum sensing machineryInterference with signaling pathways. nih.govModulation of bacterial virulence and biofilm formation. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Sulfonamide Compounds

Fundamental Principles of Sulfonamide SAR

The foundational SAR principles for sulfonamides were established through systematic modification of the parent compound, sulfanilamide. These studies revealed a core molecular framework essential for antibacterial activity and demonstrated how specific substitutions could modulate this activity.

For a sulfonamide to exhibit antibacterial activity, certain structural features are considered indispensable. These requirements define the basic pharmacophore of the sulfa drug class. slideshare.netpharmacy180.comstpeters.co.inscribd.commlsu.ac.in

The Sulfanilamide Skeleton : The p-aminobenzenesulfonamide structure is the minimum molecular framework required for antibacterial action. pharmacy180.comstpeters.co.inmlsu.ac.in

Para-Amino Group : A free or potentially free primary aromatic amino group at the N-4 position (para to the sulfonamide group) is crucial for activity. slideshare.netpharmacy180.comyoutube.com This group can be modified into a prodrug form, such as an acetamido or succinyl amido group, as long as it can be converted back to the free amino group in vivo. slideshare.netpharmacy180.comstpeters.co.in Moving this amino group to the ortho or meta position results in a loss of antibacterial activity. pharmacy180.comstpeters.co.in

Sulfonamide Group Position : The amino and sulfonyl groups must be in a 1,4-positional relationship on the benzene (B151609) ring. slideshare.netpharmacy180.comstpeters.co.inscribd.com Isomers with 1,2 or 1,3 arrangements are significantly less active. slideshare.net

Aromatic Ring : The benzene ring is an essential component. Its replacement by other ring systems typically diminishes or completely abolishes the compound's activity. slideshare.netpharmacy180.com Likewise, introducing additional substituents onto the benzene ring generally leads to inactive compounds. pharmacy180.comstpeters.co.in

Direct Sulfur-Carbon Link : The sulfur atom of the sulfonamide group must be directly attached to the benzene ring. slideshare.netpharmacy180.comstpeters.co.inscribd.com

While the core sulfanilamide structure is essential, modifications, particularly at the sulfonamide nitrogen (N-1), have led to the development of therapeutically superior drugs.

N-1 Substitution : Substitution on the N-1 amide nitrogen is a key area for modification.

Potency : Introducing heterocyclic aromatic rings at the N-1 position often yields highly potent compounds. slideshare.netpharmacy180.com In contrast, substitution with a single benzene ring can lead to more toxic analogues. pharmacy180.comscribd.com

Acidity and pKa : The activity of sulfonamides is closely linked to their pKa value. The ionized form of the sulfonamide is considered the active form. Maximum activity is typically observed for compounds with pKa values between 6.6 and 7.4. slideshare.netpharmacy180.comstpeters.co.in Substituents that are electron-withdrawing can increase the acidity of the sulfonamide proton, influencing ionization and, consequently, activity.

Pharmacokinetics : The nature of the N-1 substituent significantly affects the drug's pharmacokinetic properties. Increasing the lipid solubility of the substituent generally increases the drug's half-life and in vitro antibacterial activity. slideshare.netscribd.com

N-4 Substitution : As mentioned, the N-4 amino group must be free for activity. However, it can be substituted to create prodrugs, which are metabolically cleaved in the body to release the active parent sulfonamide. pharmacy180.comstpeters.co.inmlsu.ac.in

Sulfonamide Group Modification : Replacing the -SO₂NH- group with a -CONH- (amide) group reduces activity. pharmacy180.comscribd.com Furthermore, substituting the sulfonamido function with a sulfonic acid (–SO₃H) group destroys the activity. pharmacy180.com

The following table summarizes the effects of key structural modifications on the bioactivity of sulfonamides.

Structural ModificationPositionEffect on Antibacterial ActivityRationale / Notes
Removal or Replacement of Amino Group N-4Abolishes activityThe free amino group is essential for mimicking PABA.
Positional Isomerism of Amino Group N-4ortho or meta positions result in inactive compoundsThe 1,4 (para) arrangement is critical for proper binding. pharmacy180.comstpeters.co.in
Substitution on Amino Group N-4Can create inactive compounds or active prodrugsProdrugs must be metabolically converted to the free amine in vivo. pharmacy180.comstpeters.co.in
Replacement of Benzene Ring Aromatic CoreDecreases or abolishes activityThe phenyl group is a key part of the pharmacophore. pharmacy180.com
Substitution on Benzene Ring Aromatic CoreGenerally produces inactive compoundsSubstituents can interfere with enzyme binding. pharmacy180.comstpeters.co.in
Substitution on Sulfonamide Nitrogen N-1Can significantly increase potencyHeterocyclic substituents are particularly effective. pharmacy180.com
Replacement of Sulfonamide Group -SO₂NHR-CONH reduces activity; -SO₃H destroys activityThe sulfonamide moiety is essential for binding and ionization. pharmacy180.com

Computational Chemistry Applications in Sulfonamide Research

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In sulfonamide research, it is a crucial tool for understanding how these compounds interact with their biological targets at a molecular level, providing insights that guide the design of new and more effective therapeutic agents. wisdomlib.orgnih.gov

Prediction of Ligand-Receptor Binding Modes

A primary application of molecular docking in sulfonamide research is the prediction of how these molecules, acting as ligands, bind to their receptor proteins. This involves determining the specific orientation and conformation of the sulfonamide within the active site of the target enzyme. For instance, docking studies have been instrumental in elucidating the binding modes of sulfonamide inhibitors with enzymes like dihydropteroate (B1496061) synthase (DHPS) and carbonic anhydrases. nih.govnih.gov

These studies reveal the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. wisdomlib.org By understanding these binding modes, researchers can predict how modifications to the sulfonamide structure might enhance its binding affinity and selectivity for the target protein. rsc.org For example, docking studies on novel sulfonamide derivatives targeting the DHPS enzyme can identify plausible binding modes and help explore the binding mechanisms of these potential antibacterial agents. rsc.org The accuracy of these predicted poses is often evaluated by comparing the root mean square deviation (RMSD) from an experimentally determined pose, with a value of ≤2.0 Å generally considered a correct prediction. nih.gov

Table 1: Key Interacting Residues for Sulfonamide Derivatives with Target Enzymes Identified Through Molecular Docking
Sulfonamide Derivative ClassTarget EnzymeKey Interacting ResiduesReference
General SulfonamidesDihydropteroate Synthase (DHPS)Residues in the p-amino benzoic acid (PABA) binding pocket nih.gov
N-substituted sulfonamidesCarbonic Anhydrase (1AZM)Not specified nih.gov
Sulfonamide-based inhibitorsAcetylcholinesterase (AChE)Residues of the catalytic site scirp.org
Imidazole derivatives of sulfonamideSARS-CoV-2 Main Protease (Mpro)Residues in the active site nih.gov

Scoring Functions and Binding Energy Calculations

Once a binding pose is predicted, scoring functions are used to estimate the binding affinity between the sulfonamide and its target. nih.gov These mathematical functions calculate a score that approximates the binding free energy, with more negative values typically indicating a stronger interaction. nih.gov There are several classes of scoring functions, including force-field-based, empirical, and knowledge-based approaches. nih.gov

Binding energy calculations provide a quantitative measure of the stability of the sulfonamide-protein complex. For example, molecular docking analyses of newly synthesized sulfonamides have shown binding affinities ranging from -6.8 to -8.2 kcal/mol towards their target, which were superior to the standard drug acetazolamide (-5.25 kcal/mol). nih.gov Similarly, studies on sulfonamide derivatives as potential acetylcholinesterase inhibitors reported binding energies ranging from -7.7 to -10.2 kcal/mol. scirp.org These calculations are vital for ranking potential drug candidates and prioritizing them for further experimental testing. nih.gov Methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate interaction energies from docked complexes. peerj.comnih.gov

Table 2: Calculated Binding Affinities of Various Sulfonamides from Docking Studies
Sulfonamide Compound/DerivativeTarget ProteinCalculated Binding Affinity (kcal/mol)Reference
N-substituted sulfonamidesCarbonic Anhydrase (1AZM)-6.8 to -8.2 nih.gov
SulfasalazineAcetylcholinesterase (AChE)-10.2 scirp.org
SulfafurazoleAcetylcholinesterase (AChE)-9.4 scirp.org
Sulfamethazine (B1682506)Acetylcholinesterase (AChE)-9.4 scirp.org
Sulfadiazine (B1682646)Acetylcholinesterase (AChE)-9.1 scirp.org
Sulfamethoxazole (B1682508)Acetylcholinesterase (AChE)-8.9 scirp.org
Sulfacetamide (B1682645)Acetylcholinesterase (AChE)-7.7 scirp.org

Computational Insights into Enzyme Inhibition Mechanisms

Molecular docking studies offer profound insights into the mechanisms by which sulfonamides inhibit enzyme activity. By visualizing the docked complex, researchers can understand how a sulfonamide molecule blocks the active site of an enzyme, preventing the natural substrate from binding. rjb.roresearchgate.net For instance, sulfonamides are known to be competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. nih.gov Docking studies can demonstrate how sulfonamides mimic the natural substrate, p-aminobenzoic acid (PABA), and occupy its binding site. nih.gov

Furthermore, computational analyses can reveal different mechanisms of inhibition. For example, in the case of carbonic anhydrases, some sulfonamide compounds bind directly to the zinc ion in the active site, while other derivatives may block the entrance to the enzyme's cavity. mdpi.com These insights are critical for designing inhibitors with novel mechanisms of action to overcome drug resistance. nih.gov

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.com This technique is invaluable for studying the flexibility of both the sulfonamide and the target protein, as well as the stability of their complex. nih.govmdpi.com

Investigation of Protein-Ligand Complex Stability and Dynamics

MD simulations are frequently employed to assess the stability of the binding pose predicted by molecular docking. nih.gov By simulating the sulfonamide-protein complex in a solvated environment over a period of nanoseconds, researchers can observe whether the key interactions are maintained. mdpi.com The root mean square deviation (RMSD) of the protein and ligand atoms is often monitored to evaluate the stability of the complex; stable fluctuations suggest a stable binding. researchgate.net

These simulations can provide a more accurate estimation of binding free energies through methods like MM/PBSA and linear interaction energy (LIE). peerj.comresearchgate.net For example, MD simulations have been used to confirm the stability of sulfonamide derivatives complexed with the SARS-CoV-2 main protease and to characterize the interactions that contribute to this stability. nih.gov Such studies are crucial for validating the results of molecular docking and ensuring the reliability of the predicted binding mode. mdpi.com

Conformational Dynamics of Target Enzymes in the Presence of Sulfonamides

MD simulations are also powerful tools for investigating how the binding of a sulfonamide affects the conformational dynamics of the target enzyme. nih.gov Enzymes are not rigid structures; they undergo conformational changes that are often essential for their catalytic function. nih.govnih.gov The binding of an inhibitor can alter these dynamics, leading to a loss of function.

Simulations can reveal changes in the flexibility of specific regions of the enzyme, such as loops near the active site, upon sulfonamide binding. peerj.com For instance, MD simulations of dihydropteroate synthase (DHPS) in both its native and sulfonamide-bound forms have provided insights into the molecular basis of drug resistance, showing how mutations can alter the enzyme's dynamics and expel the drug from the catalytic site. nih.gov Understanding these dynamic changes can aid in the design of inhibitors that are less susceptible to resistance mutations.

Advanced Computational Methodologies

The complexity of biological systems necessitates the use of advanced computational methods that can bridge different scales of time and size. For sulfonamide research, these methodologies range from highly accurate quantum mechanical calculations on small, reactive centers to large-scale simulations of drug-target complexes and the application of artificial intelligence to navigate the vast chemical space for novel drug candidates.

Multi-scale modeling combines the strengths of different computational techniques to study complex systems that cannot be adequately described by a single method. wikipedia.org Two prominent multi-scale approaches are Quantum Mechanics/Molecular Mechanics (QM/MM) and coarse-grained (CG) simulations.

Quantum Mechanics/Molecular Mechanics (QM/MM): The QM/MM approach is a hybrid method that treats a small, chemically significant part of a system (e.g., the active site of an enzyme or the reacting part of a ligand) with high-accuracy quantum mechanics, while the larger, surrounding environment (e.g., the rest of the protein and solvent) is treated with computationally efficient molecular mechanics. nih.govresearchgate.net This partitioning allows for the accurate study of processes involving electronic changes, such as bond breaking/formation in enzymatic reactions or the polarization of a ligand in a binding pocket, without incurring the prohibitive computational cost of a full QM calculation on the entire system. nih.gov In sulfonamide research, QM/MM can be applied to elucidate enzymatic inhibition mechanisms, calculate binding energies with high precision, and study transition states in metabolic reactions.

Coarse-Graining (CG): While all-atom MD simulations provide detailed insights, they are often limited to relatively short timescales (nanoseconds to microseconds). Coarse-grained simulations address this limitation by grouping several atoms into single "beads" or interaction sites. nih.govyoutube.com This reduction in the number of particles allows for simulations of much larger systems over longer timescales (microseconds to milliseconds), enabling the study of processes like protein folding, large conformational changes, and drug-membrane interactions. nih.gov Recently, coarse-grained molecular dynamics simulations have been developed to study polymers with related functional groups, such as polysulfamides. rsc.org These simulations connect the polymer backbone design to its assembled structure, driven by hydrogen bonding, and can reproduce experimentally observed trends, demonstrating the power of CG models to investigate the macroscopic properties of complex systems related to sulfonamides. rsc.org

Machine learning (ML), a subset of artificial intelligence, is revolutionizing drug discovery by identifying complex patterns in large datasets. ameslab.gov In sulfonamide research, ML models are used for a variety of tasks, from predicting physicochemical properties to designing novel drug candidates.

ML algorithms such as Random Forest (RF), Artificial Neural Networks (ANN), and Support Vector Machines (SVM) are trained on datasets of known sulfonamides and their biological activities to develop Quantitative Structure-Activity Relationship (QSAR) models. click2drug.org These models can then predict the activity of new, untested sulfonamide derivatives, accelerating the identification of promising leads. For example, one study aimed to discover novel sulfonamide-like compounds from a database of phytochemicals. By training ML models on known sulfonamide drugs and other compounds, they could screen the phytochemical database and identify potential candidates. The performance of these models was notable, achieving high prediction accuracies. click2drug.org

Machine Learning ModelPrediction Accuracy (%)
Random Forest (RF)99.30
Artificial Neural Network (ANN)99.55
Support Vector Machine (SVM)99.33
Table 1: Comparison of prediction accuracies for different machine learning models trained to identify sulfonamide-like molecules. Data sourced from a study on discovering novel sulfonamide-like compounds from phytochemicals. click2drug.org

Beyond QSAR, ML is being used to predict specific interactions and properties. Data-driven models can identify the key molecular properties needed for a compound to permeate the complex outer membrane of gram-negative bacteria, a significant challenge in antibiotic development. avogadro.cc Furthermore, advanced ML techniques like Wasserstein generative adversarial networks (WGAN) have been employed to augment limited experimental datasets and improve the performance of models predicting the adsorption of sulfonamide antibiotics by biochar, which is relevant for environmental remediation studies. ccs-psi.org These applications highlight the versatility of ML in addressing diverse challenges in sulfonamide research. ameslab.govavogadro.cc

The advancement of computational chemistry is critically dependent on the availability of high-quality data and open-source software. Open-data initiatives have fostered a collaborative research environment by making vast amounts of chemical and biological data publicly accessible, which is essential for training and validating new computational models for sulfonamide research. kean.edu

Prominent open-access databases are foundational to modern computer-aided drug design. wiley-vch.deresearchgate.net

ChEMBL: A manually curated database of bioactive molecules with drug-like properties, containing chemical structures, bioactivity data, and genomic information. ebi.ac.ukcncb.ac.cn It is an invaluable resource for developing QSAR models for sulfonamides, allowing researchers to retrieve large datasets of sulfonamide compounds and their measured activities against various biological targets. ebi.ac.uknih.gov

PubChem: A comprehensive public repository containing information on chemical substances and their biological activities. nih.govnih.gov It serves as a primary source for retrieving the structures and physicochemical properties of known sulfonamides and related molecules for computational screening and modeling studies. openaccesspub.org

In parallel with open data, the development of open-source software has democratized access to powerful computational tools. ccs-psi.orgresearchgate.net Packages like GAMESS (General Atomic and Molecular Electronic Structure System) and CP2K provide platforms for performing a wide range of quantum chemistry and molecular dynamics simulations, including the QM/MM calculations vital for studying sulfonamide-target interactions. ameslab.gov The availability of these tools allows researchers worldwide to conduct sophisticated computational studies that were once limited to specialized groups, thereby accelerating the pace of discovery in sulfonamide research.

Advanced Analytical Methodologies for Sulfonamide Compounds

High-Resolution Separation Techniques

High-resolution separation techniques are fundamental in the analysis of pharmaceutical compounds, enabling the separation of the active ingredient from impurities and degradation products. For compounds like Sulfoniazide, which are often formulated in combination with other drugs, the ability to achieve baseline separation is paramount.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most widely used techniques for the analysis of sulfonamides and isoniazid (B1672263), the constituent parts of this compound. These methods offer high resolution, sensitivity, and reproducibility.

Reverse-phase HPLC (RP-HPLC) is a common approach for the simultaneous determination of isoniazid and sulfonamides. A study detailing the simultaneous estimation of isoniazid, pyridoxine hydrochloride, trimethoprim, and sulfamethoxazole (B1682508) utilized a Hypersil BDS C18 column with a mobile phase consisting of methanol and potassium dihydrogen phosphate. This method demonstrated rapid elution of all four drugs in under six minutes rjptonline.orgbpasjournals.com. Another RP-HPLC method was developed for the simultaneous determination of sulfadiazine (B1682646), sulfamerazine, sulfamethazine (B1682506), and sulfamethoxazole, among other antibacterial substances, using a Phenomenex Kinetex C18 column with a gradient of formic acid in water and acetonitrile, achieving separation within 23 minutes frontiersin.org.

UPLC, with its use of smaller particle size columns, offers faster analysis times and improved resolution compared to traditional HPLC. An automated solid-phase extraction (SPE) coupled with a UPLC-MS/MS method has been developed for the determination of 17 sulfonamides in water, demonstrating the high throughput and sensitivity of this technique nih.gov. For the analysis of isoniazid in combination with other anti-tuberculosis drugs, a UPLC-UV method has been established, employing an HSS T3 C18 column with a gradient elution of methanol–acetonitrile–water hpst.cz.

Table 1: HPLC and UPLC Methods for the Analysis of Isoniazid and Sulfonamides

Technique Column Mobile Phase Detection Application Reference
HPLC Hypersil BDS C18 Methanol and Potassium Dihydrogen Phosphate UV Simultaneous estimation of Isoniazid, Pyridoxine HCl, Trimethoprim, and Sulfamethoxazole rjptonline.orgbpasjournals.com
HPLC Phenomenex Kinetex C18 Formic acid in water and acetonitrile (gradient) MS/MS Simultaneous determination of four sulfonamides, trimethoprim, amoxicillin, and tylosin frontiersin.org
UPLC HSS T3 C18 Methanol–acetonitrile–water (gradient) UV Simultaneous determination of Isoniazid, Pyrazinamide, and Rifampicin in human plasma hpst.cz
UPLC-MS/MS - - MS/MS Determination of 17 sulfonamides in environmental water nih.gov

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) has emerged as a powerful technique for the analysis of sulfonamides and related compounds due to its high efficiency, short analysis time, and low consumption of reagents and samples nih.govdocumentsdelivered.com. Several CE methods have been developed for the determination of sulfonamides in various matrices, including pharmaceutical formulations and biological fluids nih.gov.

A capillary zone electrophoresis (CZE) method was developed for the simultaneous determination of isoniazid and rifampicin in fixed-dose combination tablets. The separation was achieved using a background electrolyte composed of 20 mmol/L of sodium carbonate/sodium bicarbonate at pH 10.2, with detection limits of 0.22 mg/L for isoniazid nih.gov. Another CE method coupled with chemiluminescent detection was proposed for the analysis of isoniazid, demonstrating high sensitivity nih.gov. For sulfonamides, a CE-MS/MS method has been developed for the determination of four different sulfonamide antibiotics in commercial veterinary formulations, offering a rapid analysis time of less than 6.0 minutes grupobiomaster.com.

Table 2: Capillary Electrophoresis Methods for the Analysis of Isoniazid and Sulfonamides

Technique Background Electrolyte Detection Application Reference
CZE 20 mmol/L Sodium Carbonate/Sodium Bicarbonate (pH 10.2) UV Simultaneous determination of Isoniazid and Rifampicin in tablets nih.gov
CE - Chemiluminescence Analysis of Isoniazid nih.gov
CE-MS/MS 0.5 M Acetic Acid (pH 2.5) MS/MS Determination of four sulfonamides in veterinary formulations grupobiomaster.com

Gas Chromatography (GC)

Gas Chromatography (GC) is another valuable technique for the analysis of sulfonamides, particularly when coupled with a sensitive detector like a mass spectrometer (GC-MS). Derivatization is often required to increase the volatility of the analytes for GC analysis. A study on the analysis of nine sulfonamides utilized N1-methylated derivatives, which were efficiently resolved by conventional capillary gas chromatography coupled with atomic emission detection nih.gov.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective method for the simultaneous analysis of multiple samples. A validated HPTLC method was developed for the simultaneous estimation of rifampicin, isoniazid, and pyridoxine hydrochloride in combined tablet dosage forms. The separation was achieved using a mobile phase of Ethyl acetate, Methanol, Acetone, and Acetic acid in a ratio of 5.5:2.0:2.0:0.5 (v/v) wisdomlib.org. Another HPTLC method was established for the analysis of isoniazid and rifampicin, both as bulk drugs and in formulations, using a mobile phase of n-hexane–2-propanol–acetone–ammonia (B1221849)–formic acid (3:3.8:2.8:0.3:0.1 v/v) researchgate.net. For sulfonamides, a spectrodensitometric method based on the fluorescence of a sulfadiazine-fluorescamine derivative on a TLC plate has been reported for tissue residue determination nih.gov.

Table 3: HPTLC Methods for the Analysis of Isoniazid and Sulfonamides

Mobile Phase Detection Application Reference
Ethyl acetate:Methanol:Acetone:Acetic acid (5.5:2.0:2.0:0.5 v/v) Densitometry Simultaneous estimation of Rifampicin, Isoniazid, and Pyridoxine HCl in tablets wisdomlib.org
n-hexane:2-propanol:acetone:ammonia:formic acid (3:3.8:2.8:0.3:0.1 v/v) Densitometry at 254 nm Analysis of Isoniazid and Rifampicin in bulk and formulations researchgate.net
- Fluorescence (after derivatization with fluorescamine) Determination of Sulfadiazine in tissue nih.gov

Mass Spectrometry and Hyphenated Techniques

Mass spectrometry (MS), especially when coupled with chromatographic separation techniques (hyphenated techniques), provides unparalleled sensitivity and selectivity for the identification and quantification of compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the identification of unknown impurities and metabolites due to its ability to provide accurate mass measurements, which aids in elemental composition determination. HRMS, often coupled with liquid chromatography (LC-HRMS), has been utilized for the analysis of sulfonamides and their transformation products in environmental samples. The technique allows for the tentative identification of metabolites through suspect screening approaches. In the context of pharmaceutical analysis, HRMS is crucial for impurity profiling, enabling the detection and characterization of trace-level impurities that may not be detectable by other methods. For instance, the analysis of isoniazid derivatives has been performed using HR-ESI-MS to confirm their structures nih.gov. The use of HRMS provides a significant advantage in identifying unknown compounds and elucidating their structures, which is essential for ensuring the safety and efficacy of pharmaceutical products researchgate.netnih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful and widely used techniques for the analysis of sulfonamides like this compound in various matrices. These methods offer high sensitivity and selectivity, making them suitable for detecting trace amounts of these compounds in complex samples such as food products, environmental water, and biological fluids. hpst.cznih.gov

The general procedure involves a sample extraction and clean-up step, followed by chromatographic separation and mass spectrometric detection. usda.gov For instance, a common extraction method for tissues involves using ethyl acetate, followed by partitioning into different solutions to clean the sample before analysis. usda.gov In water samples, solid-phase extraction (SPE) is often employed to concentrate the analytes and remove interfering substances before injection into the LC-MS/MS system. hpst.cz

In LC-MS analysis of sulfonamides, reversed-phase high-performance liquid chromatography (HPLC) is typically used for separation. nih.gov The mobile phase often consists of an acidic aqueous solution (e.g., with formic acid) and an organic solvent like acetonitrile or methanol, run in a gradient mode to effectively separate multiple sulfonamides in a single run. scispace.com

Mass spectrometry detection, particularly with electrospray ionization (ESI) in the positive ion mode, is common as sulfonamides readily protonate. hpst.czscispace.com Tandem mass spectrometry (MS/MS) provides enhanced selectivity and confirmation by monitoring specific precursor-to-product ion transitions (a technique known as Multiple Reaction Monitoring or MRM). scispace.com This allows for both quantification and unambiguous identification of the sulfonamides present. nih.govusda.gov Isotope dilution-liquid chromatography mass spectrometry (ID-LC-MS) is a high-accuracy technique that uses isotopically labeled analogues of the target compounds as internal standards to correct for matrix effects and procedural losses, ensuring highly accurate and repeatable results. acgpubs.org

Interactive Table: LC-MS/MS Parameters for Sulfonamide Analysis

Non-Targeted Screening and Profiling

While traditional LC-MS methods focus on a predefined list of target compounds, non-targeted screening (NTS) offers a broader approach to identify a wide range of known and unknown substances in a sample. bingol.edu.tr This is particularly useful for identifying novel transformation products or unexpected contaminants. For sulfonamides like this compound, NTS is employed to understand their fate in the environment and during disinfection processes. nih.gov

High-resolution mass spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) analyzers, is essential for NTS. These instruments provide highly accurate mass measurements, which allow for the determination of elemental compositions for unknown compounds. nih.gov Data acquisition is typically performed in full-scan mode, often combined with data-independent acquisition (DIA) techniques like all-ion fragmentation (AIF), which fragments all ions entering the mass spectrometer to provide structural information. bingol.edu.trnih.gov

The workflow for NTS involves complex data processing. Specialized software is used to detect features (peaks) in the chromatograms, align them across different samples, and compare the accurate masses against extensive databases. acs.org For sulfonamides, this can reveal not only the parent compounds but also their metabolites or degradation products formed during processes like water chlorination. nih.gov For example, a non-targeted screening of chlorinated sulfonamides identified 210 transformation products, including transient N-Cl intermediates, through reaction mechanisms like chlorine substitution and hydroxylation. nih.gov

Spectroscopic and Electroanalytical Methods

Spectrophotometric Determination Techniques

Spectrophotometry provides a simple, cost-effective, and accessible method for the determination of sulfonamides. These methods are often based on chemical reactions that produce a colored product, which can be quantified by measuring its absorbance of light at a specific wavelength. nih.govresearchgate.net

A classic and widely used spectrophotometric method is the Bratton-Marshall procedure. oup.com This technique involves the diazotization of the primary aromatic amine group present in most sulfonamides using nitrous acid in an acidic medium. The resulting diazonium salt is then coupled with a chromogenic agent, such as N-(1-Naphthyl)ethylenediamine (NED), to form a stable, intensely colored azo dye. researchgate.netoup.com The absorbance of this dye, typically measured around 545 nm, is proportional to the concentration of the sulfonamide. oup.com

Other coupling agents and reaction schemes have also been developed. For example, sulfonamides can be coupled with 8-hydroxyquinoline in an alkaline medium to produce a red-colored product with an absorption maximum at 500 nm. nih.gov Another approach involves a charge-transfer reaction where sulfonamides act as electron donors with an acceptor like picric acid, forming a yellow complex that can be measured.

Interactive Table: Comparison of Spectrophotometric Methods for Sulfonamides

Spectrofluorimetry

Spectrofluorimetry is another sensitive optical method used for sulfonamide analysis. This technique relies on the measurement of fluorescence emitted by a compound after it absorbs light. While some sulfonamides may possess native fluorescence, the method's sensitivity and selectivity are often enhanced through derivatization reactions that yield highly fluorescent products. nih.gov

One common derivatizing agent is fluorescamine, which reacts with the primary amino group of sulfonamides at a pH of 4-6 to form a fluorescent product. nih.gov Another reagent, o-phthalaldehyde (OPA), reacts with the primary amino group in the presence of a thiol compound in an alkaline medium to form a fluorescent isoindole product. nih.gov The intensity of the emitted light, measured at a specific wavelength, is then used to quantify the sulfonamide concentration. These methods have been successfully applied to the determination of various sulfonamides in pharmaceutical preparations. nih.gov

Surface Enhanced Raman Spectrometry (SERS)

Surface-Enhanced Raman Spectrometry (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed structural information, enabling the identification of specific molecules. The technique relies on the massive enhancement of the Raman scattering signal from molecules adsorbed onto or very near to nanostructured metal surfaces, typically gold (Au) or silver (Ag). nih.govresearchgate.net

For the analysis of sulfonamides like this compound, a sample solution is mixed with a colloidal suspension of metal nanoparticles (e.g., AuNPs) which act as the SERS substrate. nih.gov The sulfonamide molecules adsorb onto the nanoparticle surfaces, and when illuminated with a laser, produce a greatly amplified and characteristic Raman spectrum, or "fingerprint." This allows for both qualitative identification and quantitative analysis. nih.govacs.org SERS has been successfully used to detect sulfonamide residues in matrices like swine urine with limits of detection in the low µg/L range. acs.org The combination of SERS with separation techniques like Thin-Layer Chromatography (TLC-SERS) further enhances its specificity for analyzing multiple sulfonamides. nih.gov

Electroanalytical Methods

Electroanalytical methods offer a rapid, low-cost, and portable alternative for the determination of sulfonamides. tandfonline.combenthamdirect.com These techniques are based on measuring the electrical properties (such as current or potential) of a solution containing the analyte. The electroactivity of the sulfonamide group allows for its direct electrochemical detection. tandfonline.com

Cyclic voltammetry is often used to study the electrochemical behavior of sulfonamides at different types of electrodes. nih.gov For quantitative analysis, more sensitive techniques like amperometry are employed, often coupled with flow injection analysis or HPLC. nih.govresearchgate.net The performance of electroanalytical methods is highly dependent on the electrode material. Boron-doped diamond (BDD) electrodes and glassy carbon electrodes are commonly used due to their wide potential windows and stable responses. tandfonline.comnih.gov

To improve sensitivity and selectivity, electrodes are often chemically modified. For instance, modifying a glassy carbon electrode with multi-walled carbon nanotubes has been shown to enhance the stability and sensitivity for sulfonamide detection, achieving detection limits in the low ng/mL range. researchgate.net

Innovative Sample Preparation and Enrichment Strategies

Sample preparation is a critical step in the analytical workflow, designed to extract and concentrate analytes from complex matrices while removing interfering substances. For sulfonamide compounds, several innovative techniques have been developed to improve efficiency, reduce solvent consumption, and enhance sensitivity.

Solid-Phase Extraction (SPE) and Miniaturized SPESolid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration, valued for its efficiency and the ability to handle a variety of sample matrices.libretexts.orgsigmaaldrich.comThe process involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the analyte.libretexts.orgsigmaaldrich.comInterfering compounds can be washed away, and the analyte of interest is then eluted with a different solvent.libretexts.orgthermofisher.comSPE is more efficient than traditional liquid-liquid extraction, reduces the use of organic solvents, and can be automated for high-throughput analysis.sigmaaldrich.com

Common SPE sorbents for sulfonamides include reversed-phase materials like C18, polymeric sorbents, and ion-exchange resins, chosen based on the analyte's polarity and charge. nih.govmdpi.comnih.gov The selection of the appropriate sorbent and solvent system is crucial for achieving high recovery and a clean extract. thermofisher.com

Miniaturized SPE techniques, such as microextraction by packed sorbent (MEPS), have emerged to further reduce sample and solvent volumes. MEPS integrates the extraction, pre-concentration, and cleanup steps into a single device, making it a faster and more environmentally friendly option. quechers.eu These miniaturized formats are particularly useful when sample volume is limited. quechers.eu

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) MethodologiesThe QuEChERS method is a streamlined approach to sample preparation that has gained popularity, particularly in the analysis of residues in food and environmental samples.quechers.eusigmaaldrich.comIt was originally developed for pesticide analysis but has been adapted for veterinary drugs, including sulfonamides.quechers.eu

The QuEChERS procedure typically involves two main steps:

Extraction and Partitioning : The sample is first homogenized and then extracted with an organic solvent, typically acetonitrile. sigmaaldrich.comiaea.orgyoutube.com Subsequently, a combination of salts (such as magnesium sulfate and sodium acetate or citrate) is added. iaea.orgeurl-pesticides.eu This induces phase separation between the aqueous and organic layers, partitioning the analytes into the acetonitrile layer. youtube.com

Dispersive Solid-Phase Extraction (dSPE) Cleanup : An aliquot of the acetonitrile extract is transferred to a separate tube containing a sorbent material, such as primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences, or graphitized carbon black (GCB) to remove pigments. sigmaaldrich.com The mixture is vortexed and centrifuged, and the cleaned supernatant is collected for analysis. sigmaaldrich.comyoutube.com

This methodology is known for its high sample throughput, low solvent usage, and satisfactory recoveries for a broad range of analytes. sigmaaldrich.com

Micro-Sampling Techniques (e.g., Dried Blood Spot - DBS)Micro-sampling techniques, especially Dried Blood Spot (DBS), offer a minimally invasive method for collecting biological samples.nih.govThis technique involves spotting a small volume of capillary blood, typically from a finger prick, onto a specialized filter card.sigmaaldrich.comnih.govsalimetrics.comAfter drying, the spots can be easily transported and stored at ambient temperature, offering logistical and cost advantages over traditional venous blood collection.nih.govsalimetrics.com

For analysis, a small disc is punched from the dried spot. The analytes are then extracted from the disc using an appropriate solvent, often through protein precipitation with methanol or acetonitrile. youtube.com The resulting extract is then analyzed, commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov DBS has been successfully validated for monitoring various drugs and has potential applications for compounds like sulfonamides, facilitating therapeutic drug monitoring in diverse settings, including remote areas. nih.govnih.gov

Method Validation and Performance Characteristics

Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose. wordpress.com It involves assessing various performance characteristics to demonstrate reliability, accuracy, and precision. wordpress.com

Sensitivity, Selectivity, and Specificity Assessment

Sensitivity refers to the method's ability to discriminate between small differences in analyte concentration. It is often evaluated by the slope of the calibration curve.

Selectivity and Specificity are terms that describe the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. A method is considered specific if it produces a response for a single, unique analyte. Selectivity is a measure of how well the method can measure the analyte without interference from other substances. For chromatographic methods, selectivity is often demonstrated by separating the analyte peak from all other peaks in the chromatogram.

Limit of Detection (LOD) and Limit of Quantification (LOQ) DeterminationTheLimit of Detection (LOD)is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.unesp.brIt is the concentration that provides a signal that is statistically different from the background noise, often defined as a signal-to-noise ratio of 3:1.unesp.br

The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. nih.govunesp.br This is the practical limit for reporting quantitative results. The LOQ is typically determined as the concentration that yields a signal-to-noise ratio of 10:1 or is established through the analysis of samples with known concentrations at the low end of the linear range. wordpress.com

For sulfonamides, LOD and LOQ values can vary significantly depending on the specific compound, the matrix being analyzed, and the analytical instrumentation used. The table below presents representative LOD and LOQ values for various sulfonamides determined by different analytical methods, illustrating the typical performance characteristics achieved for this class of compounds.

Table 1. Examples of LOD and LOQ for Various Sulfonamide Compounds This table contains interactive data. You can sort and filter the information as needed.

Compound Matrix Method LOD LOQ
Multiple Sulfonamides Feed HPLC-FLD 34.5–79.5 µg/kg 41.3–89.9 µg/kg
Multiple Sulfonamides Aquaculture Water HPLC 0.9-5.5 ng/L 3.0-18.1 ng/L
Multiple Sulfonamides Sediments HPLC 0.3-1.3 µg/kg 1.0-4.4 µg/kg
Multiple Sulfonamides Natural Animal Casings HPLC 0.2-3 µg/kg 0.5-10 µg/kg
Multiple Sulfonamides Instant Pastries UPLC-MS/MS 0.01–0.14 µg kg−1 0.02–0.45 µg kg−1
Multiple Sulfonamides Fishery Products Not Specified Not Specified 0.03 to 3 μg kg⁻¹
Four Sulfonamides Veterinary Formulations CE-MS/MS <2.7 µg/L Not Specified

Data sourced from multiple studies for the general class of sulfonamides. nih.govresearchgate.netresearchgate.netgrupobiomaster.comnih.gov

Reproducibility, Robustness, and Linearity Evaluation

The validation of an analytical method is crucial to ensure its reliability, accuracy, and consistency for its intended purpose. jddtonline.info For sulfonamide compounds like this compound, this involves a rigorous evaluation of reproducibility, robustness, and linearity.

Reproducibility

Reproducibility refers to the precision of a method under different conditions. It is typically assessed at three levels: repeatability, intermediate precision, and inter-laboratory reproducibility.

Repeatability (Intra-assay Precision): This measures the precision of a method over a short interval under the same operating conditions (same analyst, same equipment). High-performance liquid chromatography (HPLC) methods developed for sulfonamides demonstrate high repeatability, with relative standard deviation (RSD) values often well below 10%. For instance, a method for analyzing five sulfonamides in animal feed showed repeatability in the range of 2.7–9.1% RSD. nih.gov

Intermediate Precision: This evaluates the variability of results within the same laboratory but under different conditions, such as on different days, with different analysts, or using different equipment. For a fluorescence-based method to determine sulfadiazine in milk, the intermediate reproducibility was established as 1.2 and 3.3 µg/L at concentrations of 0 and 100 µg/L, respectively. nih.gov

Reproducibility (Inter-laboratory Precision): This is the most comprehensive measure of precision, assessing the agreement of results from different laboratories. An HPLC method with fluorescence detection (HPLC-FLD) for sulfonamides in organic fertilizers reported within-laboratory reproducibility ranging from 7.94% to 18.55% RSD across various matrices and spiking levels. mdpi.com

Table 1: Reproducibility Data for Analytical Methods Targeting Sulfonamide Compounds

Sulfonamide CompoundAnalytical MethodMatrixRepeatability (%RSD)Reproducibility (%RSD)Source
Sulfadiazine, Sulfamerazine, Sulfamethazine, Sulfaguanidine, SulfamethoxazoleHPLC-FLDAnimal Feed2.7 - 9.15.9 - 14.9 nih.gov
Sulfaguanidine, Sulfadiazine, Sulfamerazine, Sulfamethazine, SulfamethoxazoleHPLC-FLDOrganic Fertilizers4.36 - 17.347.94 - 18.55 mdpi.com
SulfadiazineFluorescence MeasurementMilkNot ReportedIntermediate reproducibility reported as standard deviation (1.2 - 3.3 µg/L) nih.gov

Robustness

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. jddtonline.info For HPLC-based methods, these variations can include:

Changes in the mobile phase composition and pH.

Fluctuations in column temperature.

Variations in the flow rate.

Use of columns from different batches.

A robust method will show minimal changes in parameters like peak resolution, retention times, and quantitative results when these minor adjustments are made. For example, a developed HPLC method for sulfonamides in milk was validated for ruggedness (a measure of robustness) according to the Youden's approach, ensuring its suitability for routine analysis. imeko.info

Linearity

Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is fundamental for accurate quantification.

The linearity of a method is typically established by analyzing a series of standard solutions at different concentrations. The response (e.g., peak area in chromatography) is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (r²), typically >0.99, is indicative of a strong linear relationship. A simple, reliable, and sensitive RP-HPLC method was developed and validated for the quantitative determination of 4-amino benzene (B151609) sulphonamide, demonstrating linearity from the limit of quantification (LOQ) to 200% of the limit concentration with a correlation coefficient of 0.999. wu.ac.th Similarly, a multi-residue method for sulfonamides in feed established good linearity in the range of 200–2000 µg/kg, with correlation coefficients higher than 0.995 for all analyzed compounds. nih.gov

Table 2: Linearity Parameters for Sulfonamide Analysis

Sulfonamide Compound(s)Analytical MethodLinear RangeCorrelation Coefficient (r²)Source
4-Amino Benzene SulphonamideRP-HPLCLOQ to 200% of limit concentration0.999 wu.ac.th
Sulfadiazine, Sulfamerazine, Sulfamethazine, Sulfaguanidine, SulfamethoxazoleHPLC-FLD200 - 2000 µg/kg> 0.995 nih.gov
Sulfanilamide, Sulfacetamide (B1682645), Sulfadiazine, Sulfathiazole, Sulfamerazine, SulfamethizoleHPLC-DAD0.02 - 10 µg/mLNot explicitly stated, but validated as per EU Decision 2002/657/EC imeko.info

Advanced Analytical Method Design and Automation (e.g., 3D printing, Lab-on-Chip Platforms)

The field of analytical chemistry is continually evolving, with a significant trend towards the miniaturization, automation, and high-throughput analysis of chemical compounds. For sulfonamides like this compound, these advancements promise faster, more efficient, and portable detection methods.

3D Printing

Three-dimensional (3D) printing, or additive manufacturing, is a transformative technology with growing applications in the analytical sciences. It allows for the rapid prototyping and fabrication of custom laboratory equipment and analytical devices with complex geometries. nih.gov

Custom Analytical Devices: 3D printing can be used to create bespoke components for analytical systems, such as specialized sample holders, reaction chambers, and microfluidic devices. This technology enables the creation of functional 3D structures that can mimic biological systems, providing novel platforms for testing antimicrobial agents. nih.gov For instance, 3D printing has been used to fabricate microfluidic chips for creating liposomal vesicles for drug delivery studies. tudelft.nl

Antimicrobial Resistance Testing: 3D bioprinting can be used to produce living tissue models to test new antimicrobial agents, which can accelerate the drug discovery process for compounds like sulfonamides. nih.gov The technology allows for precise control over the cellular microenvironment, advancing the modeling of host-pathogen interactions and how microbes develop resistance to antibiotics.

Lab-on-Chip Platforms

Lab-on-a-Chip (LOC) devices are miniaturized platforms that integrate multiple laboratory functions onto a single chip, typically only a few square millimeters or centimeters in size. elveflow.com These microfluidic systems offer numerous advantages for the analysis of sulfonamides.

Miniaturization and High Throughput: LOC devices drastically reduce the required volumes of samples and reagents, leading to lower costs and less waste. Their microchannel architecture allows for the parallel processing of hundreds of analyses simultaneously. nih.gov

Rapid Analysis: By minimizing diffusion distances and enhancing reaction kinetics, LOC platforms can significantly shorten analysis times. Microfluidic systems have been reported to perform phenotypic antibiotic susceptibility tests in under 30 minutes. elveflow.com

Enhanced Sensitivity and Portability: The small scale of LOC devices often leads to improved sensitivity. Furthermore, their compact size makes them ideal for developing portable, point-of-care diagnostic tools.

Applications in Sulfonamide Detection: Recent research has focused on developing LOC platforms for sulfonamide analysis. An optical biosensor based on functionalized hydrogel microparticles has been developed for the on-site detection of sulfonamide antibiotics like sulfamethoxazole. nih.govacs.org Additionally, a microfluidic card-based electrochemical assay has been designed for the detection of sulfonamide resistance genes, showcasing the potential of LOC technology in combating antimicrobial resistance. researchgate.net

Table 3: Comparison of Conventional vs. Lab-on-Chip Analytical Platforms

ParameterConventional Methods (e.g., HPLC)Lab-on-Chip (LOC) Platforms
Sample/Reagent Volume Milliliters (mL)Microliters (µL) to Nanoliters (nL)
Analysis Time Hours to DaysMinutes to Hours
Portability Large, benchtop instrumentationSmall, often handheld devices
Throughput Low to ModerateHigh to Very High (Parallel Processing)
Cost per Analysis Relatively HighLow
Automation Potential Moderate (autosamplers)High (integrated systems)

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Sulfoniazide, and how is its purity validated?

  • Methodological Answer : this compound synthesis typically follows sulfonamide coupling reactions under controlled pH and temperature conditions. Key steps include:

  • Reagent selection : Use ACS-grade sulfonic acid cation-exchange resins and sulfathiazole sodium as precursors .
  • Characterization : Validate purity via HPLC (high-performance liquid chromatography) with UV detection at 254 nm, coupled with mass spectrometry for molecular weight confirmation .
  • Documentation : Report yield percentages, retention times, and spectral peaks in tabular format (e.g., Table 1) to ensure reproducibility .

Q. How is this compound’s antimicrobial activity assessed in vitro, and what controls are essential?

  • Methodological Answer :

  • Assay design : Use broth microdilution assays (CLSI guidelines) with standardized bacterial strains (e.g., E. coli ATCC 25922). Include positive controls (e.g., ciprofloxacin) and solvent controls to rule out vehicle interference .
  • Data interpretation : Calculate minimum inhibitory concentrations (MICs) in triplicate and report geometric means with 95% confidence intervals. Discrepancies >10% between replicates require re-testing .

Q. What background literature sources are critical for contextualizing this compound research?

  • Methodological Answer :

  • Primary sources : Prioritize peer-reviewed journals (e.g., Journal of Medicinal Chemistry) for mechanistic studies.
  • Secondary sources : Use specialized encyclopedias (e.g., Comprehensive Medicinal Chemistry III) for synthesis pathways and SciFinder for structure-activity relationship (SAR) data .

Advanced Research Questions

Q. How can contradictory results in this compound’s pharmacokinetic profiles be systematically analyzed?

  • Methodological Answer :

  • Root-cause analysis : Compare study designs for variables like dosage regimens (e.g., single vs. multiple dosing) and subject demographics. Use sensitivity analysis to quantify the impact of covariates (e.g., renal clearance rates) .
  • Statistical reconciliation : Apply mixed-effects models to account for inter-study variability. Report Cohen’s d to highlight effect size differences .

Q. What experimental strategies optimize this compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Degradation studies : Conduct accelerated stability testing at pH 1.2 (simulated gastric fluid) and pH 7.4 (bloodstream) at 40°C/75% RH. Monitor degradation products via LC-MS and compare against ICH Q1A guidelines .
  • Formulation adjustments : Test buffering agents (e.g., citrate-phosphate) and encapsulate this compound in pH-responsive polymers to enhance stability .

Q. How do methodological flaws in this compound’s cytotoxicity assays affect data reliability?

  • Methodological Answer :

  • Bias identification : Audit protocols for common pitfalls:
  • Cell line selection : Avoid using immortalized lines (e.g., HEK293) without primary cell validation.
  • Endpoint metrics : Replace MTT assays with resazurin-based assays for higher sensitivity in low-metabolism cells .
  • Quality scoring : Adapt the 12-criteria framework from cost-of-illness studies (e.g., clarity of disease definitions, unit cost transparency) to evaluate assay robustness .

Q. What computational approaches predict this compound’s binding affinity to bacterial dihydropteroate synthase (DHPS)?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with DHPS crystal structures (PDB ID: 1AJ0) and AMBER force fields. Validate predictions with isothermal titration calorimetry (ITC) for ΔG binding measurements .
  • Data integration : Cross-reference docking scores with mutagenesis data to identify critical binding residues (e.g., Phe28, Lys221) .

Data Presentation Guidelines

  • Tables : Format raw data (e.g., MIC values, degradation rates) in Microsoft Word tables with Roman numerals, footnotes, and self-explanatory titles .
  • Figures : Use line graphs for time-dependent stability data and heatmaps for SAR comparisons. Ensure color accessibility (e.g., avoid red-green contrasts) .
  • Supplementary Materials : Archive HPLC chromatograms, docking parameters, and statistical scripts in .zip files with descriptive metadata .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.